N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a piperazine core substituted with a 5-chloro-2-methylphenyl group. The sulfonyl bridge connects the piperazine moiety to a phenylacetamide group. This structural framework is common in bioactive molecules targeting receptors such as serotonin or dopamine due to piperazine’s conformational flexibility and sulfonamide’s role in enhancing solubility and binding affinity .
Properties
IUPAC Name |
N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-14-3-4-16(20)13-19(14)22-9-11-23(12-10-22)27(25,26)18-7-5-17(6-8-18)21-15(2)24/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQLYQCBGAHOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions to form the piperazine intermediate.
Sulfonylation: The piperazine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, resulting in the formation of the sulfonylated piperazine derivative.
Acetylation: The final step involves the acetylation of the sulfonylated piperazine derivative with acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of desulfonylated derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or sulfonyl groups.
Scientific Research Applications
N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets such as receptors and enzymes.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
- Piperazine ring : Provides a rigid scaffold for substituent placement.
- 5-Chloro-2-methylphenyl group : Introduces lipophilicity and electron-withdrawing effects.
- Sulfonyl-phenyl bridge : Enhances metabolic stability and intermolecular interactions.
- Acetamide terminus : Participates in hydrogen bonding with biological targets.
Table 1: Structural Comparison of Key Analogs
Key Comparisons :
- : Analogs like 9a–9g use benzoyl-substituted piperazines and pyridinyl cores, synthesized via coupling reactions in petroleum ether/ethyl acetate, yielding 50–85% purity .
- : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide is synthesized via acetylation with acetic anhydride, emphasizing intermolecular H-bonding in crystallization .
- : Fluorophenyl-piperazinyl derivatives employ pyrimidinyl sulfanyl linkers, requiring zeolite catalysts and reflux conditions .
Physicochemical Properties
- Melting Points : reports analogs with melting points ranging 120–250°C, influenced by substituent bulkiness . The target compound’s chloro-methyl group may increase melting point compared to trifluoromethyl derivatives.
- Solubility : Sulfonyl and acetamide groups enhance water solubility. Tosyl-substituted analogs () show reduced solubility due to hydrophobicity .
- Crystallinity : highlights centrosymmetric H-bonding in acetamides, which may apply to the target compound’s crystal packing .
Biological Activity
N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This detailed article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H28ClN5O4S. The compound features a piperazine moiety, which is commonly associated with various pharmacological effects. The presence of the chloro and sulfonyl groups contributes to its biological activity.
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of piperazine can inhibit tumor cell proliferation. For example, N-(piperazine-1-yl)phenyl derivatives have been reported to exhibit significant antitumor effects by modulating sirtuin activity and affecting cell cycle regulation .
- Anticonvulsant Properties : Analogous compounds have been synthesized and evaluated for their anticonvulsant activity in animal models. These compounds often demonstrate protection against seizures, indicating potential use in epilepsy treatment .
- Inhibition of Osteoclast Differentiation : Some studies suggest that piperazine derivatives can inhibit osteoclastogenesis, which is crucial for bone resorption processes. This inhibition is linked to the downregulation of specific osteoclast marker genes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:
Case Studies
- Antitumor Activity in Cell Lines : A study investigated the effects of various piperazine derivatives on cancer cell lines. The results indicated that certain modifications on the piperazine ring enhanced cytotoxicity against breast and lung cancer cells, suggesting a structure-activity relationship that could be exploited for drug design.
- Anticonvulsant Efficacy in Animal Models : Research involving the administration of piperazine-based compounds in rodent models demonstrated significant seizure protection in both acute and chronic settings. The efficacy varied with dosage and timing, highlighting the importance of pharmacokinetics in therapeutic applications.
- Bone Health Applications : A recent study focused on the role of piperazine derivatives in modulating osteoclast activity. The findings revealed that specific compounds could effectively reduce bone resorption markers, indicating potential use in treating osteoporosis and other bone-related disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
